2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)-
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Overview
Description
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 6-position, a cyano group at the 2-position, and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative followed by formylation and cyanation reactions. The reaction conditions typically involve the use of strong bases, such as potassium tert-butoxide, and transition metal catalysts, such as palladium or copper, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- include:
- 2-Pyridinecarbonitrile, 6-bromo-4-(trifluoromethyl)-
- 4-Pyridinecarbonitrile, 2-bromo-6-(trifluoromethyl)-
- 2,6-Pyridinedicarbonitrile
Uniqueness
What sets 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- apart from these similar compounds is the presence of the formyl group at the 6-position, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C8H3F3N2O |
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Molecular Weight |
200.12 g/mol |
IUPAC Name |
6-formyl-4-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)5-1-6(3-12)13-7(2-5)4-14/h1-2,4H |
InChI Key |
SGVFIIOEBCAPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)C(F)(F)F |
Origin of Product |
United States |
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